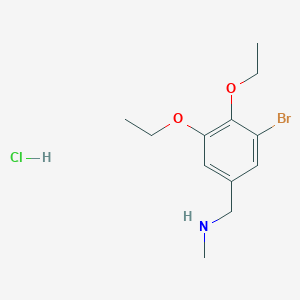![molecular formula C12H20ClNO3 B4149358 2-[2-Ethoxy-4-(methylaminomethyl)phenoxy]ethanol;hydrochloride CAS No. 1052411-16-1](/img/structure/B4149358.png)
2-[2-Ethoxy-4-(methylaminomethyl)phenoxy]ethanol;hydrochloride
Overview
Description
2-{2-Ethoxy-4-[(methylamino)methyl]phenoxy}ethanol hydrochloride is an organic compound with the molecular formula C12H19NO3·HCl. It is a hydrochloride salt form of a phenoxyethanol derivative, which is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Ethoxy-4-(methylaminomethyl)phenoxy]ethanol;hydrochloride typically involves the reaction of 2-ethoxyphenol with formaldehyde and methylamine under controlled conditions. The reaction proceeds through a Mannich reaction, where the phenol reacts with formaldehyde and methylamine to form the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-{2-Ethoxy-4-[(methylamino)methyl]phenoxy}ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{2-Ethoxy-4-[(methylamino)methyl]phenoxy}ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-[2-Ethoxy-4-(methylaminomethyl)phenoxy]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-(Dimethylamino)ethoxy}ethanol
- 2-{2-(Diethylamino)ethoxy}ethanol
- 2-{2-(Methoxyethoxy)ethanol}
Uniqueness
2-{2-Ethoxy-4-[(methylamino)methyl]phenoxy}ethanol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyethanol backbone, combined with the methylamino group, allows for versatile chemical modifications and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
2-[2-ethoxy-4-(methylaminomethyl)phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-3-15-12-8-10(9-13-2)4-5-11(12)16-7-6-14;/h4-5,8,13-14H,3,6-7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPXUNFQAVKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC)OCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052411-16-1 | |
| Record name | Ethanol, 2-[2-ethoxy-4-[(methylamino)methyl]phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052411-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B4149276.png)
![2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B4149287.png)
![2-[(4-Cyclopentyloxy-3-iodo-5-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4149293.png)
![N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride](/img/structure/B4149294.png)
![1-(1-adamantyl)-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4149305.png)
![N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4149307.png)
![N-[(3,5-dichloro-4-prop-2-enoxyphenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B4149312.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]cyclooctanamine;hydrochloride](/img/structure/B4149334.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B4149336.png)
![2-[4-[(Cyclopentylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4149337.png)

![N-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4149370.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}cyclopentanamine hydrochloride](/img/structure/B4149373.png)
